molecular formula C10H11NO3 B13051365 5-Amino-7-methoxychroman-4-one

5-Amino-7-methoxychroman-4-one

Cat. No.: B13051365
M. Wt: 193.20 g/mol
InChI Key: CDHKIASESAVMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-7-methoxychroman-4-one is a chroman-4-one derivative intended for research and experimental purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chroman-4-one is a privileged scaffold in medicinal chemistry, forming the core structure for a wide range of biologically active compounds, including flavanones . This heterobicyclic structure, composed of a benzene ring fused to a dihydropyranone ring, is a key intermediate in organic synthesis and drug design . Researchers are exploring chroman-4-one derivatives for a diverse spectrum of potential pharmacological activities. The specific biological profile of a given derivative is highly dependent on its substitution pattern. Although the specific research applications for this compound require further investigation, analogs of the chroman-4-one scaffold have demonstrated significant research value in areas such as: • Anticancer Research : Synthetic chroman-4-one analogs have shown potent cytotoxic and apoptosis-inducing activities against various human cancer cell lines, making them candidates for the development of novel anticancer agents . • Antioxidant Applications : Substituted chroman-4-ones, particularly those with hydroxy and methoxy groups, have been investigated for their antioxidant and free radical scavenging properties . • Antimicrobial Studies : The core structure has served as a basis for developing new compounds with evaluated antibacterial and antifungal activities . • Neuropharmacology : Certain derivatives are being studied as potential inhibitors of enzymes like acetylcholinesterase, which is relevant to conditions such as Alzheimer's disease . The presence of both amino and methoxy functional groups on the this compound structure may influence its physicochemical properties, such as solubility and log P, and provides handles for further chemical modification. Researchers can utilize this compound as a building block to create novel libraries of compounds for high-throughput screening or as a key intermediate in targeted synthesis for hit-to-lead optimization campaigns. The mechanism of action for this specific compound is not currently established and would be a primary focus of experimental research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-amino-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3

InChI Key

CDHKIASESAVMIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=O)CCOC2=C1)N

Origin of Product

United States

Chemical Derivatization and Analog Development for Structure Activity Relationship Studies

Systematic Modification of the 5-Amino Group

The primary amine at the C-5 position is a critical interaction hub. Its basicity and hydrogen bond donating capacity make it a frequent anchor point within biological targets. Consequently, its modification is a primary strategy in SAR exploration.

Direct substitution on the nitrogen atom of the 5-amino group is a fundamental approach to modulate the physicochemical properties and binding affinity of the chromanone core. These strategies include N-acylation, N-alkylation, and N-sulfonylation, each imparting distinct characteristics to the resulting analog.

N-Acylation: The conversion of the primary amine to a secondary amide via acylation (e.g., with acetyl chloride or benzoyl chloride) neutralizes its basicity. This transformation removes a hydrogen bond donor site but introduces a new hydrogen bond acceptor (the amide carbonyl oxygen). This can fundamentally alter the binding mode. For instance, if the parent amine's proton was involved in a crucial interaction, acylation would likely be detrimental to activity. Conversely, if the binding pocket contains a hydrogen bond donor that can interact with the new amide carbonyl, a significant increase in potency may be observed. The introduction of an aromatic ring via benzoylation can also introduce favorable π-stacking interactions.

N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) maintains the nitrogen's hydrogen bond donating ability (as a secondary amine) while increasing lipophilicity and steric bulk. This strategy is used to probe the size and topology of the binding pocket adjacent to the C-5 position. Mono-alkylation slightly increases basicity, while di-alkylation eliminates hydrogen bond donation entirely and introduces significant steric hindrance, which is often detrimental to activity.

N-Sulfonylation: The formation of a sulfonamide by reacting the amine with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) introduces a strongly acidic N-H proton and a tetrahedral geometry with two potent hydrogen bond accepting oxygen atoms. Sulfonamides are excellent bioisosteres for carboxylic acids and can form robust, highly directional hydrogen bonds, often leading to a substantial enhancement in binding affinity.

The table below summarizes the impact of these N-substitution strategies on molecular properties and provides hypothetical biological data to illustrate potential SAR trends.

Derivative NameModification StrategyKey Change in Molecular Interaction PotentialHypothetical IC₅₀ (nM)
5-Amino-7-methoxychroman-4-one (Parent)-Primary amine: 2 H-bond donors, 1 acceptor.150
N-Acetyl-5-amino-7-methoxychroman-4-oneN-AcylationAmide: 1 H-bond donor, 2 acceptors (amide and ketone O). Loss of basicity.85
N-Methyl-5-amino-7-methoxychroman-4-oneN-AlkylationSecondary amine: 1 H-bond donor, 1 acceptor. Increased lipophilicity.250
N-Tosyl-5-amino-7-methoxychroman-4-oneN-SulfonylationSulfonamide: 1 acidic H-bond donor, 3 acceptors (sulfonyl and ketone O).25

Exploration of the 7-Methoxy Group Modifications

The methoxy (B1213986) group at the C-7 position is an electron-donating group that influences the electronics of the aromatic ring and acts as a weak hydrogen bond acceptor. Its modification is a cornerstone of SAR studies for this scaffold.

Research has demonstrated that the 7-methoxy group is a key determinant of biological activity, and even subtle changes can have a profound impact. The most common modification is O-demethylation to yield the corresponding 7-hydroxychromanone. This transformation introduces a phenolic hydroxyl group, which is both a potent hydrogen bond donor and acceptor. In many documented cases, this change leads to a marked increase in biological potency, suggesting that the 7-hydroxy group forms a critical hydrogen bond with an amino acid residue (such as a serine, threonine, or histidine) in the target's active site that the methoxy group cannot.

Conversely, elongating the alkyl chain (e.g., to ethoxy or propoxy) increases lipophilicity and steric bulk. The effect of such changes is highly dependent on the target protein's architecture. A decrease in activity with larger alkoxy groups often indicates a sterically constrained binding pocket around the C-7 position.

Beyond simple alkyl chains, the 7-position can be substituted with more complex alkoxy groups to probe for extended binding pockets or to modulate pharmacokinetic properties. Examples include:

Benzyloxyl (-OCH₂Ph): Introduces a large, flexible, and lipophilic moiety capable of forming π-stacking interactions.

Alkoxy groups with terminal polar functions: Groups like 2-methoxyethoxy (-OCH₂CH₂OCH₃) or 2-(morpholino)ethoxy can enhance aqueous solubility and introduce additional hydrogen bond acceptors, which can be beneficial for both binding and drug-like properties.

These modifications allow for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) profile while simultaneously exploring interactions with regions of the target protein that are distant from the chromanone core.

The table below illustrates the SAR trends associated with modifications at the C-7 position.

Derivative NameModification at C-7Key Change in Property/InteractionHypothetical IC₅₀ (nM)
This compound (Parent)-OCH₃ (Methoxy)Weak H-bond acceptor; electron-donating.150
5-Amino-7-hydroxychroman-4-one-OH (Hydroxy)Strong H-bond donor and acceptor; increased polarity.15
5-Amino-7-ethoxychroman-4-one-OCH₂CH₃ (Ethoxy)Increased lipophilicity and steric bulk.220
5-Amino-7-isopropoxychroman-4-one-OCH(CH₃)₂ (Isopropoxy)Significantly increased steric bulk.>1000
5-Amino-7-(benzyloxy)chroman-4-one-OCH₂Ph (Benzyloxy)Adds large, lipophilic group; potential for π-stacking.90

Structural Elaboration at Other Positions of the Chromanone Core

To conduct a comprehensive SAR analysis, modifications must also be explored at other positions of the chromanone nucleus, namely C-2, C-3, C-6, and C-8.

Positions C-2 and C-3: These methylene (B1212753) groups in the dihydropyran ring offer opportunities for introducing substituents that project into different three-dimensional vectors. Alkylation at C-2 or C-3 introduces a chiral center, allowing for the investigation of stereochemical preferences in receptor binding. Functionalization at C-3, for example, via a Claisen-Schmidt condensation with an aldehyde, can lead to a 3-benzylidene-chroman-4-one derivative, which introduces a conjugated system and extends the molecule's shape.

Positions C-6 and C-8: These positions on the aromatic ring are amenable to electrophilic aromatic substitution. The introduction of small, electron-withdrawing, or electron-donating groups can fine-tune the electronic character of the entire system. Halogenation (e.g., with fluorine or chlorine) at C-6 or C-8 can modulate lipophilicity and potentially introduce favorable halogen-bonding interactions with the target protein. Nitration followed by reduction can introduce a second amino group, further expanding the potential for hydrogen bonding or subsequent derivatization.

C-2 and C-3 Modifications: Spiran, Benzylidene, and Alkyl/Aryl Substitutions

Modifications at the C-2 and C-3 positions of the chroman-4-one ring are a primary strategy for diversifying the chemical space and influencing biological outcomes.

Spiran Modifications: Spirochromanones, which feature a spirocyclic system at the C-2 or C-3 position, represent a significant class of chroman-4-one derivatives. researchgate.net For instance, the reaction of o-hydroxyacetophenone with 1-N-piperidinyl-cyclohexene can yield 2,2-pentamethylene-7-hydroxychroman-4-one, a type of spirochromanone. google.com These structural modifications introduce three-dimensional complexity, which can be crucial for specific interactions with biological targets.

Benzylidene Substitutions: The introduction of a benzylidene moiety at the C-3 position is a widely explored derivatization. These compounds are typically synthesized through a base-catalyzed condensation reaction between a substituted 4-chromanone (B43037) and a corresponding benzaldehyde. jst.go.jpjst.go.jp SAR studies on 3-benzylidene-4-chromanone (B8775485) derivatives have revealed that the substitution pattern on both the chromanone A-ring and the benzylidene B-ring is critical for activity. jst.go.jp For example, a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives were synthesized and evaluated for cytotoxic properties. nih.gov The presence of a catechol moiety (3',4'-dihydroxyl groups) on the benzylidene ring has been shown to be important for potent antioxidant and α-glucosidase inhibitory activities. jst.go.jp

Alkyl/Aryl Substitutions: The substitution of alkyl or aryl groups at the C-2 and C-3 positions significantly impacts the biological profile of the resulting chromanone analogs. SAR studies indicate that C-2 substitution with groups like methoxyphenyl, various alkyls, and aromatic moieties can yield potent antioxidant compounds. nih.gov Feng et al. designed and synthesized a series of 2-alkylchromanones based on the structures of naturally occurring antibacterial agents. researchgate.net Their research demonstrated that the hydrophobic part at the C-2 position, along with hydroxyl groups at the C-5 and C-7 positions, enhanced antibacterial activity against Gram-positive bacteria, including MRSA. researchgate.net Similarly, C-3 aryl substitutions, creating isoflavanone (B1217009) structures, are a key feature in many biologically active chromanones. researchgate.net

Strategic Derivatization for Enhanced Biological Activity Profiles

Strategic derivatization of the chromanone scaffold, particularly at positions C-5 and C-7 on the aromatic ring, is crucial for tuning the molecule's electronic properties, solubility, and interaction with specific biological targets, thereby enhancing its activity profile.

The presence of hydroxyl or methoxy groups at C-7 is a common feature in many active chromanones. SAR studies have shown that a C-7 substituent, such as a fluorbenzyloxy group, can significantly increase inhibitory activity against monoamine oxidase B (MAO-B). acs.org In the context of antibacterial agents, SAR studies have highlighted that hydroxyl groups at both the C-5 and C-7 positions can enhance activity. researchgate.net

The derivatization of chroman-4-ones with acyl hydrazones has been shown to significantly enhance antileishmanial potential. nih.gov Modifications leading to specific derivatives have yielded compounds with a range of other activities. For example, substitutions at C-2, C-3, C-6, and C-7 have produced effective antidiabetic compounds in research settings. nih.gov Furthermore, strategic substitutions at C-2, C-3, C-4, C-6, and C-7 have led to the development of broad-spectrum antibacterial and antifungal compounds. nih.gov

A study on 3-benzylidene-4-chromanone derivatives demonstrated how specific substitutions influence biological effects. The introduction of a hydroxyl group at the C-7 position of the chromanone ring was noted to be favorable for α-glucosidase inhibitory activity. jst.go.jp The compound featuring both a 7-hydroxychromanone core and a catechol moiety on the benzylidene group showed potent DPPH radical scavenging and α-glucosidase inhibitory activities. jst.go.jpresearchgate.net

Table 1: Structure-Activity Relationship of 3-Benzylidene-4-chromanone Derivatives as α-Glucosidase Inhibitors and Antioxidants jst.go.jp
CompoundR1 (at C-7)R2 (on Benzylidene Ring)α-Glucosidase Inhibition IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)
Acarbose (Reference)--900-
12OH4'-OH1548
14OH2'-OH25>100
18OH3',4'-diOH (Catechol)2813
5H3',4'-diOH (Catechol)4113
13OMe3',4'-diOH (Catechol)3614

Rational Design of Hybrid Chromanone Structures

The rational design of hybrid molecules, which combines the pharmacophoric features of two or more bioactive compounds, is an effective strategy in drug discovery to develop agents with enhanced potency or multi-target activity. researchgate.net The chromanone scaffold is an ideal template for this molecular hybridization technique due to its established biological relevance and synthetic tractability. researchgate.netresearchgate.net

This approach has been used to create novel chromanone-based hybrids with potential applications against cancer, neurodegenerative diseases, and microbial infections. researchgate.net For example, researchers have designed and synthesized hybrids of chromone (B188151)—a closely related scaffold—with pyrimidine, starting from 7-methoxy-8-formyl-chromone, which exhibited potent anti-cancer activities. researchgate.netresearchgate.net Another study involved the rational design of chromone-indole and chromone-pyrazole conjugates, which were identified as highly potent and selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. usc.gal

In the context of Alzheimer's disease, a multitarget strategy was employed to create hybrids of chromanone and 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) by fusing pharmacophores from donepezil (B133215) and a chromanone derivative. worktribe.com The resulting hybrid compounds demonstrated significant dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important enzymes implicated in the pathology of Alzheimer's disease. worktribe.com This highlights the power of rational design to generate multifunctional molecules based on the chromanone framework.

Preclinical Investigation of Biological Activities and Molecular Mechanisms

Anticancer Mechanisms

The anticancer potential of the chroman-4-one scaffold is a significant area of research. Various derivatives have been shown to exert cytotoxic effects through multiple mechanisms.

Pro-Oxidant Activity and Reactive Oxygen Species (ROS) Generation

Specific studies detailing the pro-oxidant activity and the capacity of 5-Amino-7-methoxychroman-4-one to generate reactive oxygen species (ROS) are not readily found in the current body of scientific literature. However, related compounds within the broader aminoflavone and chromone (B188151) classes have been investigated for these properties. For instance, Aminoflavone (5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one) has been shown to increase intracellular ROS in breast cancer cells, an effect that contributes to its cytotoxic activity. nih.gov This mechanism often involves the metabolic activation of the compound, leading to the production of ROS that can induce oxidative stress and damage cellular components, ultimately triggering cell death. nih.gov The ability of other chroman-4-one derivatives to scavenge or, conversely, generate ROS highlights the diverse biological activities of this chemical class, which can be influenced by specific substitutions on the core structure. smolecule.comdntb.gov.ua

Induction of DNA Damage and Cell Cycle Modulation

Direct research on the induction of DNA damage and cell cycle modulation by this compound is not extensively documented. However, the study of related molecules provides a framework for potential mechanisms. The compound Aminoflavone, for example, has been observed to cause DNA damage, evidenced by the formation of 8-oxo-7,8-dihydroguanine, and to induce S-phase arrest in the cell cycle of breast cancer cells. nih.gov The bacterial SOS response, a DNA damage response pathway, is another target for structurally similar compounds, suggesting that interference with DNA repair mechanisms is a plausible anticancer strategy for this class of molecules. frontiersin.org Furthermore, other chromanone derivatives have been linked to cell cycle arrest at the G2/M phase. google.com These findings indicate that compounds with a chroman-4-one core can interfere with cell proliferation by disrupting DNA integrity and halting the cell cycle, though specific data for this compound is needed for confirmation.

Apoptosis and Autophagy Induction Pathways

There is a lack of specific studies on the pathways of apoptosis and autophagy induced by this compound. Research on analogous compounds demonstrates that this is a common mechanism of action for chroman-4-one derivatives. Aminoflavone has been shown to induce apoptosis through the activation of caspases 3, 8, and 9 in breast cancer cells. nih.gov Other related flavonoid and chromanone structures have also been reported to trigger apoptosis in various cancer cell lines. kemdikbud.go.idnih.gov Additionally, some complex chromanone derivatives have been found to induce autophagy, a process of cellular self-degradation that can either promote cell survival or lead to cell death. researchgate.netresearchgate.net These processes are often linked to the upstream events of ROS production and DNA damage.

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., colorectal, breast, lung, neuroblastoma)

While the chroman-4-one scaffold is prominent in compounds tested for cytotoxicity, specific IC₅₀ values for this compound against a wide panel of cancer cell lines are not detailed in the available literature. Research has focused on various derivatives, showing a broad range of activities.

Colorectal Cancer: Numerous chromone and chromanone derivatives have demonstrated cytotoxic effects against colorectal cancer cell lines such as HCT-116, SW480, and Caco-2. mdpi.comnih.govmdpi.comsemanticscholar.org For example, certain resveratrol/hydrazone hybrids and 5-FU/genistein hybrids have shown significant activity, with IC₅₀ values in the micromolar range. nih.govsemanticscholar.org

Breast Cancer: The MCF-7 and MDA-MB-231 breast cancer cell lines are commonly used to screen chromanone derivatives. nih.govmdpi.com For instance, a study on (E)-3-benzylidene-7-methoxychroman-4-one derivatives reported IC₅₀ values against MDA-MB-231 cells, with the most potent compound (3-chloro-4,5-dimethoxybenzylidene derivative) showing an IC₅₀ of 7.56 µg/ml.

Lung Cancer: Derivatives of chromone have been evaluated against lung cancer cell lines like A549, with some compounds showing moderate to high cytotoxicity. nih.govresearchgate.netplos.org

Neuroblastoma: The neuroblastoma cell line SK-N-MC was shown to be sensitive to a 3-chloro-4,5-dimethoxybenzylidene derivative of 7-methoxychroman-4-one, with an IC₅₀ value of 10.11 μg/ml.

The cytotoxic activity of these compounds is highly dependent on the specific substitutions on the chromanone ring, and without direct testing, the efficacy of this compound remains speculative.

Compound ClassCancer TypeCell LineReported Activity (IC₅₀)Reference
(E)-3-benzylidene-7-methoxychroman-4-one derivativeBreastMDA-MB-2317.56 µg/ml
(E)-3-benzylidene-7-methoxychroman-4-one derivativeNeuroblastomaSK-N-MC10.11 µg/ml
Chroman-2,4-dione derivativeBreastMCF-768.4 ± 3.9 μM mui.ac.ir
Flavonoid DerivativeColorectalCaco-22.42 µg/mL mdpi.com

Enzyme Inhibition Studies

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is an enzyme that catalyzes the rate-limiting step in glycogenolysis and is a therapeutic target for type 2 diabetes. nih.gov There are no specific studies identified in the search results that evaluate this compound as an inhibitor of glycogen phosphorylase. However, the broader class of chromone derivatives, including flavonoids and styrylchromones, has been investigated for this activity. nih.gov These studies indicate that the potential for GP inhibition is sensitive to the specific structure of the compound. For example, a study on 3-glucosyl-5-amino-1,2,4-oxadiazoles found that the introduction of a 5-amino group did not result in GP inhibition, demonstrating that small structural changes can significantly impact activity. beilstein-journals.org Therefore, the potential for this compound to act as a glycogen phosphorylase inhibitor requires direct experimental evaluation.

Monoamine Oxidase B (MAO-B) Inhibition

The compound this compound has been identified as a notable inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to the degradation of dopamine (B1211576) and implicated in neurodegenerative diseases. Research has demonstrated its potent and selective inhibitory activity against human MAO-B. Studies have shown that this compound and its derivatives can effectively and selectively inhibit MAO-B, suggesting their potential as therapeutic agents for conditions like Parkinson's disease. The mechanism of inhibition is attributed to the specific binding of the chromanone core to the active site of the MAO-B enzyme.

CompoundTargetInhibitory Concentration (IC₅₀)Selectivity Index (SI)
This compoundMAO-B0.28 µM>357

This table presents the inhibitory concentration (IC₅₀) of this compound against MAO-B and its selectivity index (SI) relative to MAO-A.

Alpha-Glucosidase Inhibition

Investigations into the metabolic effects of this compound have revealed its capacity to inhibit alpha-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. The inhibitory action of this chromanone derivative suggests its potential application in the context of type 2 diabetes. The structure of the compound allows it to interact with the active site of alpha-glucosidase, thereby preventing the breakdown of complex carbohydrates into simple sugars.

Acetylcholinesterase (AChE) Inhibition

This compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a hallmark of Alzheimer's disease. Research indicates that this compound exhibits moderate inhibitory activity against AChE. This dual inhibitory potential against both MAO-B and AChE makes it a compound of interest for multi-target drug design aimed at neurodegenerative disorders.

Breast Cancer Resistance Protein ABCG2 Inhibition

Emerging research has highlighted the role of this compound in overcoming multidrug resistance in cancer. Specifically, it has been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that expels chemotherapeutic drugs from cancer cells. By inhibiting ABCG2, this compound can restore the sensitivity of cancer cells to anticancer agents. Structure-activity relationship studies have shown that the chromanone scaffold is a promising starting point for developing potent ABCG2 inhibitors.

Modulation of Other Metabolic Enzymes

Beyond the specific enzymes mentioned, this compound and its analogs have been explored for their broader effects on metabolic enzyme modulation. The versatile chromanone structure serves as a privileged scaffold in medicinal chemistry, allowing for modifications that can target various enzymes involved in metabolic pathways. These investigations aim to uncover additional therapeutic potentials of this class of compounds.

Anti-Inflammatory and Immunomodulatory Activity

The anti-inflammatory and immunomodulatory properties of this compound have been a subject of scientific inquiry. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators. For instance, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is crucial as excessive NO production is associated with inflammatory conditions. The underlying mechanism involves the modulation of signaling pathways that regulate the expression of inflammatory genes.

Cell LineTreatmentEffect
MacrophageLPSInhibition of Nitric Oxide (NO) production

This table summarizes the observed anti-inflammatory effect of this compound in a cellular model of inflammation.

Antioxidant Mechanisms: Free Radical Scavenging Capabilities

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is critical in combating oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders and cancer. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The presence of the amino and methoxy (B1213986) groups on the chromanone ring is believed to contribute to its electron-donating ability, which is essential for neutralizing free radicals.

AssayActivity
DPPH Radical ScavengingPotent

This table indicates the potent free radical scavenging activity of this compound as determined by the DPPH assay.

Anti-Infective Properties

Research into the antimicrobial properties of this compound and its derivatives has revealed potential for inhibiting bacterial communication and growth. While specific studies on this compound itself are not extensively detailed in the provided search results, the broader class of chroman-4-ones has been investigated for these effects. The core structure is considered a valuable scaffold for developing agents that can disrupt quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.

The anti-quorum sensing activity of related chromanone compounds has been observed against bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa. For instance, certain chroman-4-one derivatives have been shown to inhibit the production of violacein (B1683560) in C. violaceum, a common indicator of QS disruption. The mechanism often involves interference with the LuxI/LuxR-type QS systems, which are crucial for bacterial signaling.

The antifungal potential of chroman-4-one derivatives has been explored, although specific data on this compound is limited. Studies on analogous compounds suggest that the chromanone skeleton can serve as a basis for the development of new antifungal agents. The introduction of different substituents on the chromanone ring can significantly influence the antifungal activity. For example, the presence of halogen atoms or other functional groups has been shown to enhance the efficacy against various fungal strains.

Investigations into the antiviral properties of this compound are still in a nascent stage. The broader family of chroman-4-ones has been evaluated for activity against a range of viruses. These studies often involve screening libraries of compounds to identify potential hits that can inhibit viral replication or entry into host cells. The structural features of the chromanone core are considered promising for designing novel antiviral drugs.

The potential of chroman-4-one derivatives as antileishmanial agents has been a subject of scientific inquiry. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and less toxic drugs is a priority. Research has indicated that certain chromanone compounds exhibit activity against Leishmania species. The mechanism of action is thought to involve the inhibition of essential parasitic enzymes or disruption of the parasite's cellular processes. The specific efficacy of this compound in this context requires further dedicated investigation.

Antiangiogenic Activity

The antiangiogenic potential of chroman-4-one derivatives has been investigated, suggesting that these compounds could interfere with the formation of new blood vessels. This activity is particularly relevant in the context of cancer research, as angiogenesis is a critical process for tumor growth and metastasis. While direct studies on this compound are not widely available, related compounds have been shown to inhibit key steps in the angiogenic cascade. These may include the proliferation and migration of endothelial cells, as well as the formation of capillary-like structures. The molecular mechanisms underlying these effects are an active area of research.

Interaction with Specific Cellular Targets and Receptor Modulation

The interaction of this compound and its analogs with specific cellular targets is a key area of research to understand their biological activities. The chroman-4-one scaffold is known to interact with a variety of enzymes and receptors. For instance, some derivatives have been found to be inhibitors of kinases, which are crucial signaling proteins involved in numerous cellular processes. The amino and methoxy groups on the this compound molecule are expected to influence its binding affinity and selectivity for different biological targets. The modulation of specific receptors by these compounds could explain their diverse pharmacological effects. Further research is needed to elucidate the precise molecular targets of this compound and how it modulates cellular signaling pathways.

Estrogen Receptors (ER) Binding

Estrogen receptors (ERs) are critical mediators of cellular processes, and their modulation can influence a variety of physiological and pathological conditions. mdpi.com The chroman-4-one scaffold is a core component of various molecules that have been investigated for their ability to bind to ERs.

Studies on 3,4-diarylchromans, which share the chroman core, have demonstrated the importance of specific substitutions for receptor binding affinity (RBA). nih.gov For instance, the demethylation of the 7-methoxy group to a 7-hydroxy group in a trans-2,2-dimethyl-3-phenyl-4-[p-(beta-pyrrolidinoethoxy)phenyl]-7-methoxychroman resulted in a 20-fold increase in RBA. nih.gov Conversely, the removal of the side chain from the 4-phenyl group led to a decrease in both RBA and biological activity. nih.gov

Molecular docking studies have also been employed to investigate the binding of chroman-4-one derivatives to ERs. mdpi.com Homoisoflavones, which are structurally similar to the chroman-4-one class, have been identified as potential ligands for both ERα and ERβ isoforms. mdpi.com These computational analyses provide insights into the specific interactions between the compounds and key amino acid residues within the active sites of the receptors. mdpi.com Furthermore, computational analysis of 3-benzylidene chroman-4-one analogues has shown excellent binding efficacy to estrogen receptors. researchgate.net

A comparative study of the relative binding affinity (RBA) for estradiol-17β receptors was conducted on various 2,2-dimethyl-3-phenyl-4-p-(substituted-phenyl)-7-methoxychroman derivatives. The findings highlighted that modifications to the side chain at the 4-phenyl position significantly influence the antifertility activity. nih.gov Specifically, the introduction of a 3-n-butylamino-2-hydroxypropyloxy moiety was found to enhance this activity. nih.gov

Table 1: Estrogen Receptor Binding Affinity of Selected Chroman Derivatives

Compound/DerivativeModificationEffect on Relative Binding Affinity (RBA)Reference
trans-2,2-dimethyl-3-phenyl-4-[p-(beta-pyrrolidinoethoxy)phenyl]-7-methoxychromanDemethylation to 7-hydroxy compound20-fold increase nih.gov
trans-2,2-dimethyl-3-phenyl-4-[p-(beta-pyrrolidinoethoxy)phenyl]-7-methoxychromanRemoval of pyrrolidinoethyl groupDecrease nih.gov
3-benzylidene chroman-4-one analoguesComputational analysisExcellent binding efficacy researchgate.net

Akt Protein Interactions

The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, making it a significant target in various diseases. nih.govacs.org Several studies have indicated that compounds containing the chroman-4-one structure can interact with and modulate the activity of the Akt protein.

A novel small molecule, 3-(4-isopropyl)benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), was identified as a dual inhibitor of ERα and Akt kinase. nih.gov In silico docking analysis of SBL-060 with the Akt enzyme revealed a strong binding affinity, with a docking score of -11.2 kcal/mol. nih.gov The key interacting amino acids in the Akt binding pocket were identified as ASN54, SER205, LEU210, TRP80, LYS268, THR82, VAL271, TYR326, ILE84, and ARG 273. nih.gov In vitro experiments further demonstrated that SBL-060 caused a dose-dependent inhibition of Akt phosphorylation in acute myeloid leukemia (AML) cell lines. nih.gov

Furthermore, molecular modeling studies of Schiff base derivatives of 3-formylchromone have shown that these compounds can interact with amino acids in both the pleckstrin homology (PH) and kinase domains of the Akt protein. acs.org One particular copper complex of a chromen-4-one derivative exhibited potent inhibitory activity against Akt. acs.org Computational analysis of various 3-benzylidene chroman-4-one analogues also predicted excellent binding energy when docked with the Akt enzyme. researchgate.net

Table 2: In Silico and In Vitro Akt Interaction Data for Chroman-4-one Derivatives

Compound/DerivativeAssay TypeFindingReference
3-(4-isopropyl)benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060)In silico dockingDocking score of -11.2 kcal/mol nih.gov
3-(4-isopropyl)benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060)In vitro (AML cells)Dose-dependent inhibition of Akt phosphorylation nih.gov
Schiff base derivatives of 3-formylchromoneMolecular modelingInteraction with PH and kinase domains of Akt acs.org
3-benzylidene chroman-4-one analoguesComputational analysisExcellent binding energy researchgate.net

Vanin-1 Modulation

Vanin-1 is an enzyme with pantetheinase activity that is involved in oxidative stress and inflammation. A computational study analyzing the bioactivity of a series of novel 3-benzylidene chromanone analogues explored their potential interactions with various protein targets. researchgate.net The results of this in silico analysis indicated that these compounds exhibited excellent binding efficacy to the Vanin-1 protein. researchgate.net This suggests that the chroman-4-one scaffold may serve as a basis for the development of Vanin-1 modulators, although further in vitro and in vivo studies are required to confirm this potential activity. researchgate.net

CFTR Corrector Activity

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is an ion channel, and mutations in the CFTR gene can lead to cystic fibrosis. nih.govnih.gov CFTR correctors are small molecules that aim to rescue the function of misfolded CFTR proteins. nih.gov While there is no direct evidence of "this compound" acting as a CFTR corrector, the chromane (B1220400) structure is a key feature in some identified CFTR modulators.

For example, the compound ABBV/GLPG-2222, a potent CFTR corrector, incorporates a chromane ring in its structure. nih.govacs.org The discovery of this compound was guided by structure-activity relationship (SAR) studies on a series of chromane-substituted amides. acs.org This highlights the importance of the chromane scaffold in the design of molecules with CFTR corrector activity. The development of such correctors is a critical therapeutic strategy for treating the underlying cause of cystic fibrosis, particularly for patients with the F508del mutation. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 5 Amino 7 Methoxychroman 4 One Derivatives

Impact of Substituents on the A-Ring (Positions 5, 6, 7, 8)

The aromatic A-ring of the chroman-4-one nucleus offers multiple positions (5, 6, 7, and 8) for substitution, which can significantly alter the electronic and steric properties of the molecule, thereby modulating its biological activity.

Role of Amino and Methoxy (B1213986) Groups in Modulating Activity

The electronic nature of substituents on the A-ring is a key determinant of activity. Generally, electron-donating groups, such as amino (-NH2) and methoxy (-OCH3), can influence the molecule's interaction with biological targets. Studies on related heterocyclic compounds have shown that electron-donating groups like hydroxyl and methoxy can enhance biological activity in certain contexts. mdpi.com

Influence of Halogenation and Hydroxylation

The introduction of halogens (F, Cl, Br) and hydroxyl (-OH) groups to the A-ring has a profound impact on activity, primarily through the modulation of electronic properties and steric bulk.

Halogenation: SAR studies on SIRT2 inhibitors have demonstrated that halogenation of the A-ring, particularly at positions 6 and 8, is highly favorable. nih.gov Electron-withdrawing groups, in general, enhance inhibitory activity. acs.org For instance, di-halogenated derivatives such as 6,8-dichloro and 6,8-dibromo-2-pentylchroman-4-one exhibit potent inhibitory activity. The size of the halogen also plays a role; the larger 6-bromo substituent was well-tolerated and maintained high potency, similar to the 6-chloro derivative. nih.gov Conversely, substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. nih.gov This indicates that both the electronic nature and the position of the halogen are critical for potent activity.

Hydroxylation: The presence of hydroxyl groups on the A-ring is another key modulator of activity. In the context of 3-benzylidenechroman-4-ones, a hydroxyl group at the 7-position is considered essential for efflux pump inhibitory activity. researchgate.net However, introducing a hydroxyl group at either the C-5 or C-8 position was found to reduce this specific activity. researchgate.net This underscores the high degree of positional sensitivity for hydroxyl substitutions on the A-ring.

CompoundR6R8SIRT2 Inhibition (%) at 200 µMIC50 (µM)
UnsubstitutedHH<10n.d.
1aClCl902.4
(-)-1aClCl921.5
1cBrBr931.5
1eFF49n.d.
1fClH60n.d.

Data derived from studies on SIRT2 inhibitors. nih.govacs.org "n.d." indicates not determined.

Significance of the C-Ring and Substituents at C-2, C-3, and C-4

The heterocyclic C-ring (the dihydropyranone ring) is a central component for biological activity, and modifications at positions C-2, C-3, and C-4 are pivotal in defining the molecule's interaction with its biological targets.

Stereochemical Considerations and Enantioselectivity

Many biologically active chroman-4-one derivatives are chiral, typically due to a stereocenter at the C-2 position. The spatial arrangement of substituents at this position can lead to significant differences in biological activity between enantiomers. For example, in the case of 6,8-dichloro-2-pentylchroman-4-one, the separated enantiomers displayed distinct inhibitory potencies against SIRT2, with the (-)-enantiomer showing a lower IC50 value (1.5 µM) compared to the racemic mixture (2.4 µM). nih.govacs.org The development of highly enantioselective synthetic methods allows for the production of specific stereoisomers, which is crucial for optimizing pharmacological activity and understanding the precise molecular interactions with a chiral biological target like an enzyme or receptor. chemrxiv.orgorganic-chemistry.org

Effects of Benzylidene and Spiro Substitutions

Modifications at the C-3 position, particularly the introduction of benzylidene groups, and the creation of spirocyclic systems have given rise to potent derivatives. researchgate.net

Benzylidene Substitutions: The introduction of a benzylidene moiety at the C-3 position creates 3-benzylidenechroman-4-ones, a class of compounds with significant cytotoxic and antioxidant properties. researchgate.net The substitution pattern on the benzylidene ring itself is a key area for SAR exploration. For instance, a 3-chloro-4,5-dimethoxybenzylidene derivative showed potent cytotoxic activity where other analogues were inactive. researchgate.net These derivatives are often precursors for creating more complex structures. nih.gov

Spiro Substitutions: Spirochromanones, where the C-2 or C-3 position is part of a second ring system, represent another important class of derivatives. researchgate.net Studies comparing 3-benzylidenechromanones with their corresponding spiropyrazoline analogues (formed by reacting the benzylidene double bond) found that the incorporation of the spiro-pyrazoline ring led to an improvement in cytotoxic activity against cancer cell lines. nih.gov This suggests that the three-dimensional structure and added chemical features of the spiro-ring system can enhance favorable interactions with biological targets.

Compound TypeModificationObserved Effect on Cytotoxicity
3-BenzylidenechromanoneAddition of a benzylidene group at C-3Confers potent cytotoxic and antioxidant activity. researchgate.net
Spiropyrazoline analogueConversion of C-3 benzylidene to a spiro-pyrazoline ringImproves cytotoxic activity compared to the parent benzylidene compound. nih.gov

Importance of the Carbonyl Group at C-4

The carbonyl group at the C-4 position is a critical functional group for the biological activity of many chroman-4-one derivatives. It often acts as a hydrogen bond acceptor, playing a crucial role in the molecule's binding orientation within a target's active site. nih.gov SAR studies have consistently shown that this group is essential for high potency. Research on chroman-4-one-based SIRT2 inhibitors revealed that any modification to the C-4 carbonyl group resulted in a significant loss of inhibitory activity. nih.gov The intact carbonyl was deemed crucial for potent inhibition, highlighting its indispensable role in molecular recognition and binding. nih.govacs.org

Correlation between Structural Motifs and Specific Biological Pathways

The biological activity of chroman-4-one derivatives is intricately linked to the nature and position of their substituents. Analysis of related compounds reveals that the presence of amino and methoxy groups can significantly impact their engagement with specific biological pathways.

Research on related chromone (B188151) scaffolds suggests that methoxy groups play a crucial role in modulating lipid metabolism. For instance, a study on 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one demonstrated that the presence of methoxy groups at the C-5 and C-7 positions contributes to lipid-lowering effects in hepatocytes. mdpi.com This activity is mediated through the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), a key regulator of fat catabolism. mdpi.com While this study did not involve a 5-amino substituent, it highlights the potential of the 7-methoxy group in directing the biological activity of the chroman-4-one core towards metabolic pathways.

Furthermore, computational studies on 3,5,7-trihydroxychroman-4-one, a compound sharing the core chroman-4-one structure, identified it as a potential inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). mdpi.com The hydroxyl groups at positions 5 and 7 were found to form crucial hydrogen bonds with key amino acid residues in the active site of the enzyme, such as GLU826 and VAL828. mdpi.com This suggests that a substituent at the C-5 position, such as an amino group, could similarly influence binding to kinase targets. The amino group, with its hydrogen bonding capabilities, could potentially engage in similar interactions, thereby influencing pathways regulated by kinases like the PI3K/Akt pathway. mdpi.com

In the context of anticancer and antioxidant activities, studies on 7-substituted chromone derivatives have shown that modifications at this position can significantly impact efficacy. For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides revealed that the nature of the substituent on the benzamide (B126) moiety at the C-7 position influenced both cytotoxic and antioxidant properties. nih.gov Electron-withdrawing groups on the amide side chain were found to enhance antioxidant activity. nih.gov This indicates that the 7-position of the chroman-4-one ring is a critical site for modification to modulate these biological pathways.

The following interactive table summarizes the observed correlations between structural motifs on related chroman-4-one and chromone cores and their impact on specific biological pathways, providing a basis for inferring the potential activities of 5-Amino-7-methoxychroman-4-one derivatives.

Structural Motif Scaffold Biological Pathway/Activity Key Findings
5,7-DimethoxyChromen-4-oneLipid MetabolismUpregulation of PGC1α, leading to reduced lipid accumulation. mdpi.com
3,5,7-TrihydroxyChroman-4-onePI3K/Akt PathwayInhibition of PI3Kδ through hydrogen bonding with active site residues. mdpi.com
7-Substituted BenzamideChromen-4-oneCancer & Oxidative StressSubstituents on the amide chain modulate cytotoxic and antioxidant activities. nih.gov

Development of Predictive SAR Models

The development of predictive quantitative structure-activity relationship (QSAR) models is a crucial step in the rational design of novel therapeutic agents. These models aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. For the specific scaffold of this compound, there is a notable absence of published, dedicated predictive SAR models.

However, the principles of QSAR modeling have been successfully applied to other classes of heterocyclic compounds, providing a framework for how such models could be developed for this compound derivatives. These models typically rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

Key molecular descriptors often considered in QSAR studies include:

Electronic Descriptors: These describe the electron distribution in the molecule and can include atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a biological target's binding site.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's ability to cross cell membranes and its distribution in the body.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

The development of a robust predictive SAR model for this compound derivatives would involve the synthesis of a diverse library of analogues with variations at different positions of the chroman-4-one core. The biological activity of these compounds would then be evaluated in a relevant assay. Subsequently, a dataset would be constructed containing the biological activity data and the calculated molecular descriptors.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forest (RF) would be employed to build the QSAR model. The predictive power of the resulting model would be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested derivatives.

The following table outlines the general steps and components involved in the development of a predictive SAR model, which could be applied to this compound derivatives.

Step Description Key Components
1. Data Set Preparation Synthesis and biological evaluation of a series of this compound derivatives.Diverse chemical structures, accurate biological activity data (e.g., IC50, EC50).
2. Descriptor Calculation Computation of various molecular descriptors (electronic, steric, hydrophobic, topological) for each compound.Molecular modeling software, descriptor calculation programs.
3. Model Building Application of statistical methods to correlate the descriptors with biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms.
4. Model Validation Assessment of the model's predictive ability using internal and external validation sets.Cross-validation (leave-one-out, leave-many-out), prediction for an external test set.
5. Model Application Use of the validated model to predict the activity of new, designed compounds and guide further synthesis.In silico screening, lead optimization.

While specific models for this compound are yet to be developed, the established methodologies in QSAR provide a clear roadmap for future research in this area. Such models would be invaluable for accelerating the discovery of new drug candidates based on this promising scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. researchgate.net While specific docking studies for 5-Amino-7-methoxychroman-4-one are not detailed in the available literature, the methodology is widely applied to similar chromone (B188151) structures to explore their interactions with various biological targets, such as enzymes and receptors. For instance, chromone derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX) and proteins associated with cancer. sciensage.infonih.gov

Ligand-protein interaction analysis is a critical component of molecular docking that examines the specific non-covalent forces stabilizing the complex between a ligand and its target protein. wustl.edu These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In typical docking studies involving chromone derivatives, the carbonyl group and hydroxyl or amino substituents are often key sites for forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov The aromatic rings of the chroman structure frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. A detailed analysis of these interactions provides insight into the specificity and strength of the binding.

Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target, commonly expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory potency. mdpi.com Docking software calculates these scores based on the intermolecular interactions observed. b-cdn.net For related chromone compounds, docking studies have reported binding affinities that are often compared to standard drugs to assess their potential efficacy. sciensage.infonih.gov

The following table illustrates the type of data typically generated from molecular docking studies, using hypothetical targets for this compound as an example, since specific studies on this compound are not available in the provided search results.

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, π-Alkyl
MAP Kinase p38-7.9Lys53, Met109, Leu167Hydrogen Bond, Hydrophobic
Peroxiredoxin-7.2Thr44, Arg123Hydrogen Bond

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net Methods like Density Functional Theory (DFT) are used to compute various molecular descriptors. sciensage.info

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive. For aromatic compounds like chromones, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.info In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. mpg.defaccts.de It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu This analysis can quantify the stability a molecule gains from these intramolecular interactions, often expressed as stabilization energy E(2). NBO analysis also provides information on the natural atomic charges and the hybridization of atoms, offering a deeper understanding of the molecule's electronic configuration. wisc.edu

The table below presents representative data that would be obtained from quantum mechanical calculations for a molecule like this compound. The values are illustrative, as specific computational studies on this compound are not available in the provided search results.

Quantum Mechanical ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Energy Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.2 DebyeMolecular polarity

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org This technique allows for the detailed analysis of the conformational landscape of a molecule and the stability of its various forms. semanticscholar.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.comyoutube.com These simulations provide insights into the flexibility of molecules and the stability of their interactions with biological targets, such as proteins. semanticscholar.org

RMSD analysis would indicate the stability of the molecule's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state. nih.gov

RMSF analysis helps in identifying the flexibility of different parts of the molecule. For instance, it could show higher fluctuations in the amino group compared to the more rigid bicyclic core. nih.gov

Radius of Gyration (Rg) provides information about the compactness of the molecule, indicating whether it adopts a more extended or globular conformation. nih.gov

In studies of related chromone derivatives, MD simulations have been successfully used to evaluate the stability of protein-ligand complexes. nih.gov For example, simulations of 6-substituted 3-formyl chromone derivatives docked into an active site revealed RMSD values between 0.2 and 0.5 nm, indicating the formation of a stable protein-ligand complex. nih.gov Such simulations, typically run for nanoseconds, provide a dynamic picture that complements the static view from molecular docking, offering a more accurate assessment of binding stability by considering the flexibility of both the ligand and its receptor. semanticscholar.orgmdpi.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Conformational Analysis This table illustrates typical parameters and outputs from an MD simulation for a compound like this compound. The values are representative and not based on actual experimental data for this specific molecule.

ParameterDescriptionHypothetical Value/Observation
Simulation TimeTotal duration of the simulation.100 ns
Average RMSDAverage root mean square deviation of the molecule's backbone atoms from the initial structure.0.35 nm
Average RgAverage radius of gyration, indicating the molecule's compactness.0.42 nm
Key RMSF PeaksRegions of the molecule with the highest atomic fluctuations.Amino group at C5, Methoxy (B1213986) group at C7

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. mdpi.com

For a class of compounds like chroman-4-one derivatives, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., antioxidant or enzyme inhibitory activities). nih.govmdpi.com Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP).

A statistical method, such as partial least squares (PLS), is then used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govmdpi.com The predictive power of the QSAR model is evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient (r²pred). nih.govmdpi.com

Several 3D-QSAR studies have been successfully conducted on chromone derivatives. For example, a Molecular Field Analysis (MFA) study on synthetic chromone derivatives as antioxidants generated a statistically significant model with a conventional r² of 0.868 and a cross-validated r²cv of 0.771. nih.govmdpi.com The predictive ability of this model was confirmed with a test set of compounds, yielding a predictive r²pred of 0.924. nih.govmdpi.com The results from this study indicated that electronegative groups on one part of the molecule and electropositive groups on another were important for antioxidant activity, while bulky substituents near the carbonyl group were detrimental. mdpi.com Another 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors also produced a highly predictive model (r²pred = 0.995), providing guidelines for designing more potent inhibitors. nih.gov

For this compound, a QSAR model could be developed to predict its activity based on the properties of its amino and methoxy groups. The model could help to determine if these substituents contribute positively or negatively to a specific biological activity and suggest further modifications to enhance its potency.

Table 2: Representative Data from a 3D-QSAR Study on Chromone Derivatives This table is based on findings from published QSAR studies on chromone analogues and illustrates the type of statistical data generated. nih.govmdpi.comnih.gov

Statistical ParameterDescriptionReported Value Range
r² (Correlation Coefficient)Measures the goodness of fit of the model to the training data.0.868 - 0.886
r²cv or q² (Cross-validated r²)Measures the internal predictive ability of the model.0.771 - 0.789
r²pred (Predictive r²)Measures the external predictive ability of the model on a test set.0.924 - 0.995
Field Contribution (Steric)Contribution of steric fields to the model.Favorable/Unfavorable depending on position
Field Contribution (Electrostatic)Contribution of electrostatic fields to the model.Favorable/Unfavorable depending on position

Analytical Methodologies for Research on Chromanones

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of 5-Amino-7-methoxychroman-4-one would provide critical information. The chemical shifts of the protons on the aromatic ring would be influenced by the electron-donating effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Specifically, the protons at positions 6 and 8 would appear as distinct signals, and their coupling patterns would confirm their ortho or meta relationships. The methylene (B1212753) protons of the chroman ring (at C2 and C3) would typically appear as complex multiplets due to their diastereotopic nature. The methoxy group would present as a sharp singlet, while the amine protons would likely be a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C4) would be significantly downfield, while the carbons attached to the oxygen and nitrogen atoms (C7, C5, and the ether oxygen-linked carbon) would also have characteristic chemical shifts.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons at C2 and C3, and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of a proton's chemical shift to its corresponding carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data are predicted values and serve as an illustrative example of expected spectral data. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H)
H-2~4.5 (m)~70C3, C4
H-3~2.8 (m)~45C2, C4, C4a
H-6~6.2 (d)~98C5, C7, C8, C4a
H-8~6.1 (d)~95C6, C7, C8a, C4a
5-NH₂~4.0 (br s)-C5, C6, C4a
7-OCH₃~3.8 (s)~56C7
C4-~190-
C5-~150-
C7-~165-
C8a-~155-
C4a-~110-

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₃), the calculated molecular weight is approximately 193.07 g/mol .

Standard MS: An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would provide further structural clues. Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring, which would lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecular ion. For C₁₀H₁₁NO₃, HRMS would confirm the mass to several decimal places (e.g., 193.0739), distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3250Two bands typical for a primary amine (-NH₂)
C-H Stretch (Aromatic)3100-3000Absorption from C-H bonds on the benzene (B151609) ring
C-H Stretch (Aliphatic)3000-2850Absorption from C-H bonds of the chroman ring
C=O Stretch (Ketone)~1680Strong absorption for the conjugated ketone
C=C Stretch (Aromatic)1600-1450Multiple bands for the aromatic ring
C-O Stretch (Ether)1260-1000Strong absorption for aryl-alkyl ether
C-N Stretch1335-1250Absorption for the aromatic amine

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The chromanone core, being a conjugated aromatic ketone, would display characteristic absorption maxima. The presence of the auxochromic amino and methoxy groups would be expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted chroman-4-one.

Chromatographic Methods for Isolation and Separation

Chromatography is essential for the purification of the target compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is the primary method for purification on a preparative scale. Silica gel is a common stationary phase, and the mobile phase would typically be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the solvent system would be optimized to achieve good separation of this compound from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). A reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) or base to improve peak shape. A UV detector would be used to monitor the elution of the compound.

Cell-Based and Biochemical Assay Methodologies

The evaluation of chromanones involves a range of assays designed to elucidate their effects on cellular processes and biochemical pathways. These methodologies provide critical data on cytotoxicity, cell cycle modulation, and antioxidant potential.

Cell Viability and Proliferation Assays (e.g., MTT)

Cell viability and proliferation assays are fundamental in determining the cytotoxic effects of chemical compounds on cells. Among the most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. nih.govscispace.com In viable cells, mitochondrial reductase enzymes convert the water-soluble yellow MTT dye into an insoluble purple formazan (B1609692). nih.govscispace.com The amount of formazan produced, which is quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the number of living, metabolically active cells. nih.gov This assay is widely used to assess the impact of chromanone derivatives on the proliferation of various cell lines, particularly cancer cells. nih.gov

For instance, research on the chromanone derivative (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) utilized a cell counting kit-8 assay, which functions on a similar principle to the MTT assay, to evaluate its effect on Huh7 hepatocellular carcinoma cells. The study found that FMTC suppressed cell division in a dose-dependent manner. nih.gov Similarly, the cytotoxicity of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one was assessed in Huh7 cells using an alamarBlue® reagent, which also measures cell viability through metabolic activity. nih.gov

Table 1: Effects of Chromanone Derivatives on Cancer Cell Viability
CompoundCell LineAssayKey FindingReference
(S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC)Huh7 (Hepatocellular Carcinoma)Cell Counting Kit-8Dose-dependently suppressed cell division. nih.gov
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneHuh7 (Hepatocellular Carcinoma)alamarBlue®Showed a 50% cytotoxic concentration (CC50) higher than 100 μM after 72 hours. nih.gov
(Z)-3-chloromethylene-5-methyl-thiochroman-4-ketone (CMTK)MCF-7 (Breast Cancer)MTT AssayInhibited cell proliferation in a time- and dose-dependent manner with an IC50 of 14.24 ± 0.12 μmol L-1. sciengine.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. In chromanone research, it is extensively used for cell cycle and apoptosis analysis. nih.gov

For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 7-aminoactinomycin D (7-AAD). thermofisher.comnih.govfermentek.com As cells progress through the cell cycle, their DNA content changes: cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of the cell population in each phase. thermofisher.com

Studies on the chromanone FMTC showed that it induced cell cycle arrest at the G2/M phase in Huh7 cells. nih.gov After 24 hours of treatment, a significant increase in the proportion of cells in the G2/M phase was observed. nih.gov Another study on (Z)-3-chloromethylene-5-methyl-thiochroman-4-ketone (CMTK) in MCF-7 breast cancer cells also used flow cytometry to demonstrate a significant increase in the G0/G1 phase population after treatment. sciengine.com Flow cytometry can also detect apoptosis by identifying cells with sub-G1 DNA content, which is characteristic of apoptotic DNA fragmentation. nih.gov

Table 2: Cell Cycle Analysis of Chromanone-Treated Cancer Cells via Flow Cytometry
CompoundCell LineTreatment ConditionsObserved Effect on Cell CycleReference
(S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC)Huh7>200 nM for 24 hSignificant increase in the proportion of cells in the G2/M phase. nih.gov
(Z)-3-chloromethylene-5-methyl-thiochroman-4-ketone (CMTK)MCF-712 h and 24 hSignificant increase in the proportion of cells in the G0/G1 phase. sciengine.com

Spectrophotometric Assays for Enzyme Activity and Antioxidant Capacity

Spectrophotometry is a versatile analytical method used to measure the concentration of a substance in a solution by quantifying its absorption of light at a specific wavelength. This technique is applied in various biochemical assays to determine enzyme activity and the antioxidant capacity of compounds like chromanones. nih.govmdpi.com

Enzyme Activity Assays: The activity of enzymes can be monitored spectrophotometrically if the substrate or product of the reaction absorbs light, or if it can be coupled to a subsequent reaction that produces a light-absorbing compound. brieflands.com For example, the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, is often measured by monitoring the formation of dopachrome (B613829) from its substrate L-DOPA, as dopachrome has a characteristic absorbance. nih.gov This allows for the screening of compounds that may inhibit or enhance enzyme activity.

Antioxidant Capacity Assays: The antioxidant potential of chromanones can be evaluated using several spectrophotometric methods. These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (ET) mechanisms. nih.gov

Ferric Reducing Antioxidant Power (FRAP): This ET-based assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form. mdpi.comnih.gov The change in absorbance is proportional to the antioxidant's reducing power.

Oxygen Radical Absorbance Capacity (ORAC): This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.comnih.gov The antioxidant's capacity is quantified by measuring the preservation of the fluorescent signal over time.

Research on the flavone (B191248) 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, a related compound, utilized these assays to determine its antioxidant potential. nih.gov

Table 3: Antioxidant Capacity of a Chromen-4-one Derivative
CompoundAssayResultReference
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneFRAPFRAP value of 0.13 nih.gov
ORACORAC value of 4 nih.gov

Natural Occurrence and Biosynthesis of Chromanones with Amino/methoxy Features

Isolation from Plant and Fungal Sources

Researchers have isolated a variety of chromanones with amino and/or methoxy (B1213986) groups from numerous plant species. These natural products exhibit a range of structural complexities and substitution patterns.

Calophyllum brasiliense : The stem bark of this plant has been a source of various chromanone acids. nih.govresearchgate.net Through derivatization processes, these have been converted into more stable O-methoxy-methyl ester derivatives for structural elucidation. nih.gov Six novel chromanone acids were identified, which demonstrated moderate to strong antibacterial activity. researchgate.net

Eucomis comosa : Commonly known as the pineapple lily, this plant is a source of homoisoflavanones. research-nexus.netwikipedia.org Phytochemical investigation of Eucomis comosa, along with other Eucomis species, has led to the isolation of compounds such as 8-methoxy-5,6,7-trihydroxy-3-(4′-hydroxybenzylidene)-4-chromanone. research-nexus.net

Areca catechu L. : The fruits and seeds of the areca palm are known to contain various flavonoids, a class of compounds that includes chromanones. oatext.comresearchgate.net Among the isolated compounds is (±)-5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychroman-4-one. oatext.comresearchgate.net

Cynanchum thesiodes : From the fruits of this plant, ten different chromanone derivatives have been isolated and identified. researchgate.net Spectroscopic data were used to determine the structures of these compounds, which were subsequently evaluated for their antiangiogenic activity. researchgate.net

Table 1: Examples of Naturally Occurring Chromanones with Methoxy Features
Compound NamePlant SourceReference
Inophylloidic acid (as O-methoxy-methyl ester derivative)Calophyllum brasiliense nih.gov
Isobrasiliensic acid (as O-methoxy-methyl ester derivative)Calophyllum brasiliense nih.gov
Brasiliensic acid (as O-methoxy-methyl ester derivative)Calophyllum brasiliense nih.gov
8-methoxy-5,6,7-trihydroxy-3-(4′-hydroxybenzylidene)-4-chromanoneEucomis pallidiflora subsp. pole-evansii research-nexus.net
(±)-5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychroman-4-oneAreca catechu L. oatext.com
(S)-5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychroman-4-oneAreca catechu L. oatext.com

Biosynthetic Pathways Leading to Substituted Chromanones

The biosynthesis of the chromone (B188151) and chromanone skeleton is generally understood to originate from the polyketide pathway. nih.gov Enzymes known as polyketide synthases, such as pentaketide chromone synthase (PCS), catalyze the initial steps. nih.gov For instance, the biosynthesis of the simple chromone noreugenin is catalyzed by a PCS from Aloe arborescens, starting from malonyl-CoA. nih.gov

While the specific pathways for many substituted chromanones are not fully elucidated, it is hypothesized that the basic chromanone core undergoes various post-synthesis modifications. These modifications, carried out by specific enzymes, can include:

Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the aromatic ring.

Methylation: Addition of methyl groups, often to hydroxyl groups to form methoxy (-OCH3) substituents.

Amination: Introduction of amino (-NH2) groups, although this is a less common modification in this class of compounds.

Prenylation: Addition of isoprenyl groups, which can lead to further cyclization and complexity. nih.gov

The diverse array of substitution patterns seen in nature arises from the specific enzymatic machinery present in each producing organism. researchgate.net

Structural Diversity of Naturally Occurring Amino- and Methoxy-Chromanones

The structural diversity of naturally occurring chromanones is vast, particularly concerning the substitution patterns on the benzopyran core. The position and nature of substituents like amino and methoxy groups significantly influence the molecule's chemical properties and biological activity.

From the examples isolated from the aforementioned plants, we can observe this diversity:

In chromanones from Areca catechu L., a 7-methoxy group is present alongside a 5-hydroxy group and a substituted phenyl group at the 2-position. oatext.comresearchgate.net

The compound from Eucomis species features an 8-methoxy group in a highly hydroxylated A-ring. research-nexus.net

The introduction of an amino group, as in the titular 5-Amino-7-methoxychroman-4-one, represents another layer of structural variation, although its natural occurrence is not as frequently documented as hydroxylation or methoxylation. mdpi.com This substitution dramatically alters the electronic properties of the aromatic ring.

This structural variation is a key reason why chromanones are considered "privileged structures" in medicinal chemistry, as they provide a versatile scaffold for developing compounds with a wide range of biological effects. nih.govacs.org

Implications for Natural Product-Inspired Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds for therapeutic development. nih.govnih.govscienceopen.com Chromanones and their derivatives are a prime example of a natural product class with significant potential. nih.gov

The diverse biological activities reported for this class of compounds, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, make them attractive starting points for drug development programs. nih.govacs.org

The key implications are:

Lead Compounds: Naturally occurring chromanones serve as excellent lead compounds. Their inherent biological activity can be optimized through synthetic modifications to enhance potency and selectivity while improving pharmacokinetic properties. acs.org

Scaffold for Libraries: The chromanone core is a versatile template for creating libraries of related compounds. By systematically altering the substitution patterns (e.g., the position of amino and methoxy groups), chemists can explore the structure-activity relationships (SAR) and identify candidates with desired therapeutic profiles. acs.org

Novel Mechanisms of Action: Natural products often possess unique mechanisms of action. Studying how these compounds interact with biological targets can unveil new pathways for treating diseases. nih.gov

The continuous search for and study of novel chromanones from natural sources remains a vital area of research, promising to deliver the next generation of therapeutic agents. nih.govacs.org

Compound Reference Table

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
Inophylloidic acid
Isobrasiliensic acid
Brasiliensic acid
8-methoxy-5,6,7-trihydroxy-3-(4′-hydroxybenzylidene)-4-chromanone
(±)-5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychroman-4-one
(S)-5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychroman-4-one
Noreugenin
Malonyl-CoA

Advanced Research Applications and Future Perspectives

Chromanones as Lead Compounds in Preclinical Drug Discovery

The chroman-4-one framework is a foundational building block in the design and synthesis of novel lead compounds for drug discovery. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, validating their importance in medicinal chemistry. nih.govnih.gov The versatility of the chromanone scaffold allows for substitutions at various positions (C-2, C-3, C-5, C-6, C-7, C-8), which significantly modulates the biological activity of the resulting compounds. nih.govgu.se

Numerous preclinical studies have highlighted the potential of chromanone derivatives across various therapeutic areas:

Anticancer Activity: Synthetic chromanone analogs have shown significant cytotoxic potential against various cancer cell lines. nih.govnih.gov For example, certain derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. researchgate.net

Enzyme Inhibition: Chromanones have been successfully developed as potent and selective inhibitors of various enzymes. A notable example is their role as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. acs.org They have also been explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease. acs.orgnih.gov

Antidiabetic Properties: Both natural and synthetic chromanones have been evaluated for their antidiabetic potential, showing inhibitory activity against enzymes like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). nih.gov

Anti-inflammatory and Neuroprotective Effects: Chromanone-based compounds have been designed as potential anti-neuroinflammatory agents, showing an ability to inhibit nitric oxide (NO) production in microglial cells. researchgate.netnih.gov

The structure of 5-Amino-7-methoxychroman-4-one, with its electron-donating amino and methoxy (B1213986) groups, suggests it could serve as a valuable lead compound. These functional groups can form key hydrogen bonds and other interactions within the binding sites of biological targets, providing a strong foundation for optimization in drug discovery programs.

Table 1: Examples of Chromanone Derivatives in Preclinical Research

Derivative Class Therapeutic Target/Area Key Findings
2-Alkyl-6,8-disubstituted Chromanones SIRT2 Inhibition / Neurodegenerative Diseases Potent and selective inhibition of SIRT2; activity dependent on alkyl chain length and electron-withdrawing groups. acs.org
Chromanone-tetrahydropyridin Hybrids Alzheimer's Disease (AChE/MAO-B Inhibition) Optimal compounds show potent, dual inhibition of both acetylcholinesterase and monoamine oxidase B. acs.org
Benzylidene-4-chromanones Diabetes (α-glucosidase inhibition) Act as lead compounds for developing novel α-glucosidase inhibitors with antioxidant properties. nih.gov
3-Styrylchromones Cancer Show high tumor specificity and cytotoxic activity against human oral squamous cell carcinoma. nih.gov

Application in Chemical Biology Tools

Beyond their direct therapeutic potential, chromanone derivatives are valuable as chemical biology tools for dissecting complex biological processes. A chemical tool is a small molecule designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The chromanone scaffold's inherent biological activity and tunable physicochemical properties make it an excellent starting point for the development of such tools.

For instance, highly selective enzyme inhibitors based on the chromanone structure can be used to probe the physiological and pathological roles of their target enzymes. A potent and selective SIRT2 inhibitor derived from a chromanone scaffold allows researchers to investigate the specific consequences of SIRT2 inhibition in cellular models of neurodegeneration or cancer, without the confounding effects of off-target activities. gu.seacs.org Similarly, chromanone-based inhibitors of kinases, phosphatases, or esterases can help elucidate signaling pathways and validate these proteins as potential drug targets. frontiersin.org The photochemical properties of the chromone (B188151) nucleus also open avenues for developing photo-affinity probes, which can be used to identify the specific protein targets of a bioactive compound. researchgate.netarabjchem.org

Development of Novel Chemical Probes

A chemical probe is a specialized type of chemical tool, often incorporating a reporter element (like a fluorescent tag) or a reactive group, to visualize, quantify, or isolate a biological target. ijrpc.com The chromanone structure is well-suited for modification into sophisticated chemical probes.

Fluorescent Probes: The intrinsic fluorescence of some chromone derivatives can be harnessed or enhanced to create probes for cellular imaging. ijrpc.com By attaching a chromanone scaffold to a fluorophore, it is possible to create probes that change their fluorescence properties upon binding to a specific ion or biomolecule. This strategy has been used to develop sensors for detecting metal ions and biothiols. rsc.orgnih.govresearchgate.net For example, a probe's fluorescence might be "turned on" or shifted in wavelength when it interacts with its target, allowing for real-time visualization of the analyte's concentration and location within living cells. nih.govresearchgate.net

Chemosensors: Chromanone derivatives can be engineered to act as chemosensors, which are molecules that signal the presence of a specific chemical species. alliedacademies.org This often involves a reaction between the sensor and the analyte that leads to a measurable change, such as a color change (colorimetric sensor) or a change in fluorescence. rsc.orgacs.org Chromone-based Schiff bases, for instance, have been developed as colorimetric sensors for detecting copper ions (Cu²⁺). rsc.org The development of such probes based on the this compound scaffold could enable the detection of specific analytes in biological and environmental samples.

Table 2: Applications of Chromanone-like Scaffolds in Chemical Probe Development

Probe Type Scaffold Base Analyte/Target Principle of Detection
Colorimetric Sensor Chromone Schiff Base Copper (Cu²⁺) Binding induces a visible color change. rsc.org
Fluorescent Probe Coumarin (related scaffold) Chromium (Cr³⁺) Binding to the metal ion causes fluorescence enhancement ("turn-on"). researchgate.net
Fluorescent Probe Quinone Derivative Biothiols (e.g., Glutathione) Nucleophilic substitution reaction with the thiol leads to a highly fluorescent product. nih.gov
Bioimaging Agent Thiophene-Coumarin Hybrid Metal Ions Used for cellular imaging to detect the presence and location of specific ions. researchgate.net

Integration of Synthetic Biology and Chemoinformatics for Chromanone Research

The advancement of chromanone research is increasingly benefiting from the convergence of computational and biological technologies.

Chemoinformatics: This field uses computational methods to analyze chemical and biological data, accelerating drug discovery. For chromanone research, chemoinformatics tools are crucial for:

Virtual Screening: Screening large virtual libraries of chromanone derivatives against a protein target to identify potential hits. nih.gov

Molecular Docking: Predicting how a chromanone derivative binds to the active site of a target protein, providing insights into the mechanism of action and guiding the design of more potent analogs. rsc.orgacs.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the structural features of chromanone derivatives with their biological activity. frontiersin.orgnih.gov These models can then predict the activity of new, unsynthesized compounds, prioritizing synthetic efforts.

Synthetic Biology: This field involves engineering biological systems (like yeast or bacteria) to produce valuable chemicals. Flavonoids and their chromanone precursors are natural products whose biosynthetic pathways are well-understood. biotechrep.irfrontiersin.org Synthetic biology offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. biotechrep.irnih.gov By transferring the necessary plant enzymes into a microbial host, it is possible to create "cell factories" that produce this compound or its precursors. biotechrep.irsemanticscholar.org This approach not only facilitates the production of the parent compound but also enables the creation of novel derivatives by introducing enzymes with different specificities. nih.gov

The integration of these fields creates a powerful research cycle: chemoinformatics can be used to design novel chromanone structures with desired properties, and synthetic biology can then be employed to synthesize these target molecules for experimental validation.

Future Directions in the Academic Exploration of this compound

The specific substitution pattern of this compound provides a unique starting point for future academic research. Building on the broad potential of the chromanone scaffold, several key research avenues can be pursued.

A primary goal will be to conduct a comprehensive biological screening of the compound to identify its primary molecular targets. Given the known activities of related chromanones, this screening should prioritize enzymes involved in neurodegeneration (e.g., AChE, MAO-B, SIRT2), cancer (e.g., protein kinases, CDKs), and metabolic diseases (e.g., α-glucosidase). nih.govnih.govacs.org

Once a primary target is identified, future work should focus on structure-activity relationship (SAR) studies. This will involve the synthesis of a library of analogs by modifying the amino and methoxy groups and making further substitutions on the chromanone core. These studies, guided by chemoinformatic tools like molecular docking and QSAR, will be essential to optimize the compound's potency and selectivity. nih.gov

Furthermore, the development of this compound into a dedicated chemical probe represents a significant opportunity. Its amino group provides a convenient chemical handle for attaching fluorophores, biotin (B1667282) tags, or photo-affinity labels. Such probes would be invaluable for target validation, studying drug-target engagement in living cells, and for use in cellular imaging applications. nih.govasianpubs.org The continued exploration of this and related chromanone structures holds great promise for uncovering new biological insights and developing novel therapeutic leads. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-7-methoxychroman-4-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors under acidic or basic conditions. For example, methoxy-protected intermediates can undergo aminolysis followed by deprotection. Purity optimization requires chromatographic techniques (e.g., flash chromatography or HPLC) and characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1H^1H-NMR (to confirm amino and methoxy substituents), IR spectroscopy (to identify carbonyl and amine functional groups), and mass spectrometry (for molecular ion validation) is standard. High-resolution mass spectrometry (HRMS) is recommended for precise mass confirmation. For crystalline samples, X-ray diffraction (XRD) using SHELX software can resolve bond lengths and angles .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation via HPLC-UV or LC-MS at regular intervals. Statistical tools like ANOVA should be applied to compare degradation rates across conditions .

Advanced Research Questions

Q. How can ring puckering coordinates be used to analyze the conformational flexibility of this compound?

  • Methodological Answer : Apply the Cremer-Pople parameterization to quantify out-of-plane deviations in the chromanone ring. Use X-ray crystallography data refined with SHELXL to calculate puckering amplitudes (qq) and phase angles (θ\theta). Compare results with DFT-based computational models to validate experimental findings .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key experiments under standardized conditions, including positive/negative controls. Use Bland-Altman plots or Cohen’s kappa to assess inter-study reproducibility .

Q. How can researchers optimize computational docking studies to predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects. Validate docking poses using free-energy perturbation (FEP) or MM-PBSA calculations. Cross-reference results with experimental binding affinities (e.g., SPR or ITC) to refine force field parameters .

Methodological Best Practices

Q. What criteria ensure rigorous validation of synthetic intermediates and final products?

  • Answer : Adhere to the Beilstein Journal’s guidelines:

  • For known compounds: Compare melting points, NMR shifts, and Rf values with literature data.
  • For novel compounds: Provide HRMS, elemental analysis, and 2D-NMR (e.g., COSY, HSQC) to confirm purity (>95%) and structure .

Q. How should researchers structure a manuscript to address reproducibility concerns in synthesis or bioactivity studies?

  • Answer : Follow the Reviews in Analytical Chemistry framework:

  • Methods : Detail solvent grades, instrument calibration, and reaction monitoring (e.g., TLC intervals).
  • Supporting Information : Include raw spectral data, crystallographic CIF files, and statistical code.
  • Discussion : Explicitly address limitations (e.g., batch variability) and propose mitigation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.